molecular formula C11H13FN4 B12227656 2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12227656
M. Wt: 220.25 g/mol
InChI Key: MKGWVPYKAYKVOY-UHFFFAOYSA-N
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Description

2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of fluoromethylpiperidine with pyrimidine-4-carbonitrile under specific conditions. The process often requires the use of organolithium reagents, which facilitate the nucleophilic substitution reactions necessary for the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Organolithium compounds, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile stands out due to its unique fluoromethyl group, which can enhance its biological activity and stability. This structural feature may contribute to its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H13FN4/c12-6-9-2-1-5-16(8-9)11-14-4-3-10(7-13)15-11/h3-4,9H,1-2,5-6,8H2

InChI Key

MKGWVPYKAYKVOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)C#N)CF

Origin of Product

United States

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